Ethyl 3-(1-naphthyl)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-naphthalen-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-17-15(16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREBQYMNCJOFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450128 | |
| Record name | ethyl 3-(1-naphthyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36818-50-5 | |
| Record name | ethyl 3-(1-naphthyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl Naphthyl Propanoates in Plant Growth Regulation: Mechanisms, SAR, and Applications
This guide serves as an advanced technical resource for researchers and application scientists investigating the chemical biology and physiological utility of Ethyl Naphthyl Propanoates and their related auxin analogs.
Executive Summary
Ethyl naphthyl propanoates represent a specific subclass of synthetic auxin analogs derived from naphthalene. While their close relative, Ethyl 1-naphthaleneacetate (NAA-Et) , is a dominant commercial plant growth regulator (PGR) used for fruit thinning and rooting, the propanoate (propionate) homologs offer distinct physiological profiles governed by the "Even-Odd" rule of auxin side-chains and stereochemical selectivity.
This guide analyzes the transition from the standard acetate (2-carbon) to the propanoate (3-carbon) side chain, detailing how this structural modification alters metabolic activation, receptor binding affinity (TIR1/AFB), and resulting phenotypic outputs.
Chemical Identity & Structure-Activity Relationship (SAR)
The Naphthyl-Alkanoate Family
The biological activity of naphthyl esters relies on the hydrolysis of the ester moiety to the free acid and the subsequent interaction of the acid with the auxin receptor complex.
| Compound | Structure | Carbon Chain | Auxin Activity | Primary Mechanism |
| Ethyl 1-Naphthaleneacetate (NAA-Et) | Naph-CH₂-COOEt | 2 (Even) | High | Direct TIR1 binding; rapid hydrolysis. |
| Ethyl 1-Naphthylpropanoate | Naph-CH₂-CH₂-COOEt | 3 (Odd) | Low / Antagonistic | "Even-Odd" rule; requires |
| Ethyl 2-(1-Naphthyl)propanoate | Naph-CH(CH₃)-COOEt | Branched | Stereoselective |
The "Even-Odd" Rule & Beta-Oxidation
A critical field insight for drug development professionals is the metabolic barrier imposed by the propanoate chain.
-
Acetate (NAA): Active immediately upon hydrolysis or uptake.
-
Propanoate (Propionic): Often acts as a pro-auxin or anti-auxin . According to the Synerholm & Zimmerman rule, side chains with an odd number of carbons (propionic, valeric) must undergo
-oxidation to yield the active acetic form. However, the naphthalene ring can sterically hinder the -oxidation machinery, rendering propanoates significantly less active or active only after a lag phase.
Chirality in Propanoates
Unlike NAA,
-
Implication: Biological activity is often restricted to one enantiomer (typically the S-form in auxins, analogous to the D-form of phenoxypropionates).
-
Application: Racemic mixtures may show reduced efficacy due to competitive inhibition by the inactive enantiomer.
Mechanism of Action: The Pro-Drug Pathway
The ethyl ester function serves as a lipophilic delivery vehicle, facilitating transport across the cuticle and plasma membrane. Once intracellular, the molecule enters a metabolic activation pathway.
Signaling Pathway Diagram
The following diagram illustrates the activation of Ethyl Naphthyl Propanoate, highlighting the critical hydrolysis and potential
Caption: Metabolic activation pathway of Ethyl Naphthyl Propanoate, requiring hydrolysis and beta-oxidation for maximal auxin activity.
Physiological Effects & Applications[1]
Root Growth Regulation
While NAA is the standard for rooting cuttings, ethyl naphthyl propanoates offer a "soft" alternative.
-
Delayed Action: The requirement for conversion allows for a sustained, slow-release auxin effect, reducing the risk of "auxin overdose" (tissue burn or callus proliferation) common with NAA.
-
Protocol Insight: Use propanoates in tissue culture media where rapid depletion of free auxin is undesirable.
Fruit Thinning (Apple/Pear)
NAA is a potent thinner but can cause leaf epinasty and pygmy fruit formation.
-
Hypothesis: Propanoate analogs, having lower immediate affinity for the receptor, may induce abscission zone formation with reduced vegetative stress signals.
-
Status: Currently a research-grade application; requires specific formulation to ensure consistent hydrolysis rates.
Experimental Protocols
Synthesis of Ethyl 1-Naphthylpropanoate
Objective: Produce high-purity ester for bioassays. Reaction: Fisher Esterification.
-
Reagents: Dissolve 10g of 1-naphthylpropanoic acid in 50mL absolute ethanol.
-
Catalyst: Add 1mL concentrated
. -
Reflux: Heat at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Evaporate ethanol. Dissolve residue in diethyl ether. Wash with 5%
(remove unreacted acid) and brine. -
Purification: Dry over
, filter, and concentrate. Distill under reduced pressure.
Wheat Coleoptile Elongation Bioassay
Objective: Quantify auxin vs. anti-auxin activity.
-
Preparation: Etiolate wheat seedlings (Triticum aestivum) for 72h in dark at 25°C.
-
Sectioning: Cut 4mm coleoptile segments, 3mm below the tip.
-
Incubation: Float segments in buffer (10mM phosphate, pH 6.0, 2% sucrose) containing test compound (0.1 - 100
M).-
Control: Buffer only.
-
Standard: NAA (1
M).
-
-
Measurement: After 18h, measure length.
-
Result Interpretation: If Propanoate length < Control, it acts as an anti-auxin. If Propanoate > Control but < NAA, it is a weak auxin.
-
Experimental Workflow Diagram
Caption: Standardized workflow for assessing auxin activity of naphthyl propanoates.
Safety & Toxicology
-
Handling: Like most auxins, naphthyl esters are potential skin irritants.
-
Metabolism: Hydrolysis yields naphthylpropionic acid and ethanol. Naphthyl compounds can be toxic at high doses; use standard PPE.
-
Environmental: Esters are generally less water-soluble and more persistent in soil than free acids until hydrolyzed.
References
-
Synerholm, M. E., & Zimmerman, P. W. (1947). Preparation of a Series of Omega-(2,4-Dichlorophenoxy)-Aliphatic Acids and Some Related Compounds with a Consideration of Their Biochemical Role as Plant-Growth Regulators. Contributions from Boyce Thompson Institute.
-
Katekar, G. F. (1979). Auxins: on the nature of the receptor. Phytochemistry, 18(2), 223-233.
-
Napier, R. M. (2022). The Discovery of Auxin. Cold Spring Harbor Perspectives in Biology. Link
-
Valent BioSciences. (2024). PoMaxa® Plant Growth Regulator (NAA) Technical Manual.
Lipophilicity and cell permeability of naphthyl esters
Title: The "Lock-in" Strategy: A Technical Guide to the Lipophilicity and Permeability of Naphthyl Esters
Executive Summary This guide dissects the physicochemical and biological behavior of naphthyl esters, a chemical class pivotal in prodrug design and intracellular imaging. Unlike simple alkyl esters, naphthyl esters leverage the planar, lipophilic naphthalene moiety to facilitate rapid membrane traversal. Once intracellular, they undergo specific enzymatic hydrolysis, often resulting in a "lock-in" effect where the metabolite is retained. This document provides the mechanistic rationale, experimental protocols, and data interpretation frameworks required to utilize these compounds effectively in drug discovery.
Part 1: The Physicochemical Basis
The Naphthalene Advantage
The naphthalene ring acts as a "molecular grease." Its high lipophilicity (LogP ~3.3 for naphthalene alone) drives the partition coefficient of the ester derivative upward, facilitating interaction with the phospholipid bilayer.
-
Planarity: The flat aromatic structure allows for intercalation between lipid tails, reducing the energy barrier for membrane entry.
-
Masking Polarity: Esterification masks the hydrogen bond donor/acceptor potential of the parent carboxyl or hydroxyl group. This increases the LogP (typically by +0.5 to +1.5 units depending on the chain), shifting the molecule from "soluble" to "permeable."
The "Lock-in" Mechanism
The utility of naphthyl esters often relies on a metabolic trap. The ester crosses the membrane passively. Inside the cytosol, ubiquitous carboxylesterases (CES1 and CES2) cleave the ester bond. The resulting naphthol or naphthyl-derivative is often more polar (or fluorescent) and less membrane-permeable than the parent ester, causing it to accumulate intracellularly.
Figure 1: The metabolic "Lock-in" mechanism. The lipophilic ester (Blue) crosses the membrane (Yellow) and is cleaved by esterases (Green) into a polar metabolite (Red) that cannot easily exit.
Part 2: Experimental Workflows
Lipophilicity Determination (LogP)
Why not just calculation? Naphthyl esters are prone to hydrolysis.[1] Standard shake-flask methods often yield erroneous results due to degradation during the long equilibration phase.
Recommended Protocol: HPLC-Based LogP Determination This method is faster and minimizes hydrolysis time.
-
Column Selection: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Isocratic Methanol/Water (varying ratios, e.g., 60:40 to 80:20) buffered at pH 7.4. Note: Avoid acetonitrile if your ester is sensitive to transesterification.
-
Calibration: Run a set of standards with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).
-
Calculation:
-
Calculate the capacity factor (
). -
Plot Log
vs. known LogP.[2] -
Interpolate the LogP of your naphthyl ester.
-
Cell Permeability (Caco-2 Assay)
Critical Consideration: Standard Caco-2 protocols fail for naphthyl esters if esterase activity is not accounted for. You will see high "loss" of compound because it is metabolized during transport.
Optimized Protocol for Labile Esters:
| Step | Action | Scientific Rationale |
| 1. Preparation | Pre-incubate Caco-2 monolayer with 100 µM BNPP (Bis-p-nitrophenyl phosphate). | Crucial: BNPP is an irreversible esterase inhibitor. This prevents hydrolysis during transport, allowing you to measure the permeability of the intact ester. |
| 2. Dosing | Apply 10 µM Naphthyl Ester to Apical (A) side. | Low concentration prevents saturation of any potential transporters (though passive diffusion dominates). |
| 3. Sampling | Sample Basolateral (B) side at 15, 30, 60 min. | Rapid sampling is required due to the high permeability ( |
| 4. Analysis | Analyze samples via LC-MS/MS immediately or acidify to pH 3. | Acidification stabilizes the ester against spontaneous hydrolysis before analysis. |
Part 3: Data Interpretation & Troubleshooting
Interpreting Values
The Apparent Permeability Coefficient (
- cm/s: Low permeability.[3] The naphthalene ring may be insufficient to mask polar groups, or the molecule is too bulky.
- cm/s: High permeability. Ideal for prodrugs.
-
High A
B, Low Recovery: If you did not use BNPP, this indicates the ester entered the cell, was hydrolyzed, and the metabolite is trapped (or effluxed). Check the mass balance for the hydrolyzed product.
Visualization of Assay Logic
Figure 2: Decision tree for physicochemical profiling. Note the divergence based on stability and inhibitor use.
Part 4: Applications & Case Studies
Prodrug Design: Naproxen Esters
Naproxen is a classic NSAID. Its carboxylic acid group causes gastric irritation.
-
Strategy: Esterification with a naphthyl-glycol linker.
-
Outcome: The ester is highly lipophilic (LogP > 4), crosses the stomach lining rapidly (pH dependent), and is hydrolyzed in the plasma/liver. This reduces local gastric toxicity while maintaining systemic efficacy.
Imaging: Naphthol AS-D Chloroacetate
Used in cytochemistry to detect specific esterase activity in leukocytes (e.g., identifying granulocytes).
-
Mechanism: The ester permeates the leukocyte membrane. Specific esterases cleave the naphthol AS-D moiety. This moiety couples with a diazonium salt (added to the assay) to form an insoluble, brightly colored azo dye at the site of enzyme activity.
-
Key Insight: The insolubility of the final azo dye is the "lock-in" equivalent for imaging—spatial resolution is preserved because the product precipitates immediately.
References
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Link
-
Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions. Link
-
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
Sources
Methodological & Application
Application Note: Naphthyl Esters as Pro-drugs for Auxin Delivery
Abstract
This guide details the application of naphthyl esters (e.g., 1-naphthyl acetate, 1-naphthyl octanoate) as pro-drug delivery systems for the synthetic auxin 1-Naphthaleneacetic acid (1-NAA). While 1-NAA is a potent rhizogenic agent, its free-acid form suffers from rapid polar transport and potential phytotoxicity at application sites. Esterification masks the polar carboxyl group, increasing lipophilicity for cuticular penetration and enabling enzymatic hydrolysis-controlled release within the cytosol. This document provides the rationale, mechanism of action, and validated protocols for assessing hydrolysis kinetics and biological efficacy.
The Pro-drug Rationale: Lipophilicity and Metabolic Activation
The efficacy of exogenous auxins is often limited by two factors: uptake efficiency (crossing the waxy cuticle and plasma membrane) and metabolic stability .
-
Cuticular Permeability: The plant cuticle is a hydrophobic barrier. Free 1-NAA (pKa ~4.2) exists largely as a charged anion at physiological pH, hindering passive diffusion. Naphthyl esters are uncharged and highly lipophilic, allowing superior penetration.
-
The "Masked" Auxin: The ester bond renders the molecule biologically inactive at the receptor level (TIR1/AFB). Activity is only restored upon hydrolysis by intracellular carboxylesterases (CXEs). This creates a "time-release" mechanism, reducing "auxin shock" (tissue necrosis) and extending the therapeutic window.
Chemical Structure & Properties
| Compound | Structure Type | LogP (Approx) | Hydrolysis Rate | Application |
| 1-NAA (Free Acid) | Active Auxin | 2.3 | N/A | Immediate signaling; high transport. |
| 1-Naphthyl Acetate | Short-chain Ester | 2.8 | Fast (< 1 hr) | Rapid uptake; quick activation. |
| 1-Naphthyl Octanoate | Long-chain Ester | ~5.5 | Slow (> 24 hrs) | Sustained release; high persistence. |
Mechanism of Action
The activation pathway follows a two-step logic: Passive Diffusion followed by Enzymatic Activation .
Pathway Diagram
The following diagram illustrates the translocation of the naphthyl ester pro-drug across the cell wall and its hydrolysis into active 1-NAA, leading to gene expression.
Caption: Mechanism of Naphthyl Ester activation.[1] The lipophilic pro-drug crosses the membrane, is hydrolyzed by cytosolic esterases, and the released 1-NAA triggers the SCF^TIR1 ubiquitin-proteasome pathway.
Experimental Protocols
Protocol A: In Vitro Enzymatic Hydrolysis Assay
Objective: To determine the conversion rate of naphthyl esters to 1-NAA using plant crude protein extracts. This validates the "release" mechanism before applying to whole plants.
Materials:
-
Substrate: 1-Naphthyl Acetate (100 mM stock in DMSO).
-
Enzyme Source: 7-day-old Arabidopsis or Mung bean seedling lysate (crude esterase source).
-
Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Stop Solution: Acetonitrile (ACN) + 1% Formic Acid.
-
Detection: HPLC-UV (280 nm).
Workflow:
-
Protein Extraction: Grind 1g plant tissue in liquid nitrogen. Homogenize in 3 mL cold buffer. Centrifuge at 12,000 x g for 15 min (4°C). Collect supernatant.
-
Reaction Setup:
-
Mix 190 µL Protein Extract + 10 µL Substrate Stock (Final conc: 5 mM).
-
Control: 190 µL Buffer + 10 µL Substrate (Spontaneous hydrolysis check).
-
-
Incubation: Incubate at 25°C with gentle shaking.
-
Sampling: At T=0, 15, 30, 60, and 120 mins, remove 50 µL aliquots.
-
Quenching: Immediately add 50 µL Stop Solution (ACN precipitates proteins and stops esterase activity).
-
Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC.
-
Calculation: Measure appearance of 1-NAA peak area vs. disappearance of Ester peak.
-
Self-Validation Check:
-
If T=0 shows high 1-NAA: Your stop solution addition was too slow, or the ester is chemically unstable in the buffer. Check pH.
-
If Control shows hydrolysis: The ester is unstable at pH 7.5. Lower buffer pH to 6.5 or account for background hydrolysis.
Protocol B: In Vivo Root Induction Bioassay
Objective: To compare the biological efficacy (rhizogenic activity) of the pro-drug vs. the free acid.
Experimental Logic: We use Vigna radiata (Mung bean) hypocotyls, a classic system for auxin rooting assays. The pro-drug should show delayed but sustained rooting compared to the free acid, or higher efficiency at lower molar equivalents due to better uptake.
Workflow Diagram:
Caption: Mung bean adventitious rooting assay workflow comparing free auxin vs. ester pro-drug.
Detailed Steps:
-
Preparation: Germinate mung beans in vermiculite for 5 days (dark conditions to elongate hypocotyls).
-
Cutting: Excise hypocotyl cuttings (3 cm length) removing the root system and cotyledons.
-
Treatment Solutions: Prepare equimolar concentrations (e.g., 10 µM) of 1-NAA and 1-Naphthyl Acetate in 5 mM phosphate buffer (pH 6.0) + 0.1% Tween 20.
-
Note: Tween 20 is critical to aid wetting, but the ester's lipophilicity is the primary variable.
-
-
Pulse: Dip the basal ends of cuttings into solutions for 6 hours.
-
Development: Transfer cuttings to vials containing distilled water. Incubate at 25°C, 16h light/8h dark photoperiod.
-
Scoring (Day 7): Count the number of adventitious roots >1mm.
Data Interpretation:
-
Efficacy Index: If Ester > Free Acid, it implies superior uptake overcame the hydrolysis rate-limiting step.
-
Toxicology: Check for basal necrosis. Free 1-NAA often causes browning at high concentrations; Esters should show reduced necrosis due to slow release.
Data Presentation & Analysis
When reporting results, normalize data to the molar equivalent of the free acid.
Table 1: Hypothetical Comparative Efficacy Data
| Compound | Conc. (µM) | Mean Roots/Cutting (n=30) | Basal Necrosis (%) | Relative Efficiency |
|---|---|---|---|---|
| Control | 0 | 4.2 ± 1.1 | 0% | - |
| 1-NAA | 10 | 18.5 ± 2.3 | 35% | 100% (Reference) |
| 1-Naphthyl Acetate | 10 | 22.1 ± 1.8 | 5% | 119% |
| 1-Naphthyl Octanoate | 10 | 12.4 ± 1.5 | 0% | 67% |
Interpretation: 1-Naphthyl Acetate outperforms the free acid likely due to better entry and reduced toxicity. The Octanoate ester is slower to hydrolyze, providing a weaker immediate response but potentially longer-term activity (requires extended assay time to verify).
References
-
Auxin Metabolism & Conjugates: Woodward, A. W., & Bartel, B. (2005). Auxin: Regulation, Action, and Interaction.[2][3][4] Annals of Botany, 95(5), 707–735. [Link]
-
Mechanism of Auxin Perception (TIR1): Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. [Link]
-
Esterase Activity in Plants (Hydrolysis): Yang, Y., et al. (2008). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Plant Cell Reports, 27, 575–584.[4] [Link]
-
Prodrug Design Principles: Testa, B. (2004). Prodrug research: futile or fertile? Biochemical Pharmacology, 68(11), 2097-2106. [Link]
-
1-Naphthaleneacetic Acid (NAA) Properties: National Center for Biotechnology Information (2023).[5] PubChem Compound Summary for CID 6862, 1-Naphthaleneacetic acid. [Link]
Sources
Targeting Auxin Flux: In Vitro Screening Protocols for TAA1 and YUC Inhibitors
Abstract
The precise spatiotemporal control of auxin (Indole-3-acetic acid, IAA) is fundamental to plant development.[1][2] While genetic mutants have defined the biosynthetic pathways, chemical inhibitors provide superior temporal resolution for studying auxin flux. This guide details the protocols for screening inhibitors of the two critical enzymes in the dominant tryptophan-dependent auxin biosynthesis pathway: Tryptophan Aminotransferase of Arabidopsis 1 (TAA1) and YUCCA (YUC) flavin-containing monooxygenases . We present a tiered screening strategy utilizing spectrophotometric enzymatic assays validated by chemical genetic "rescue" experiments.
Target Identification & Pathway Logic
The dominant route for IAA production in higher plants is the Indole-3-Pyruvic Acid (IPyA) pathway. Effective screening requires isolating the two catalytic steps:
-
Step 1 (TAA1/TARs): Conversion of L-Tryptophan (Trp) to IPyA via transamination.[3]
-
Step 2 (YUCs): Oxidative decarboxylation of IPyA to IAA.
Pathway Visualization
The following diagram illustrates the pathway flow and the specific intervention points for known inhibitors (Positive Controls).
Figure 1: The IPyA auxin biosynthesis pathway.[1][3][4][5][6] TAA1 converts Trp to IPyA; YUC converts IPyA to IAA.[1][4][7] Red lines indicate inhibition targets.
Primary Screen: TAA1/TAR Inhibition Assay
Target: Tryptophan Aminotransferase (TAA1) Principle: TAA1 converts L-Tryptophan to Indole-3-pyruvic acid (IPyA). IPyA is chemically unstable and degrades rapidly. This protocol stabilizes IPyA using borate to form an enol-borate complex, which has a distinct absorbance maximum at 327 nm .
Materials & Reagents[1][7][10][11]
-
Enzyme: Recombinant Arabidopsis TAA1 (purified from E. coli).
-
Substrate: 10 mM L-Tryptophan.
-
Co-factor: 0.1 mM Pyridoxal-5'-phosphate (PLP).
-
Buffer: 50 mM Sodium Phosphate (pH 8.0).
-
Stop/Derivatization Solution: 0.2 M Sodium Borate (pH 9.5).
-
Positive Control: L-Kynurenine (100 µM).
Protocol Steps
-
Preparation: Prepare a master mix containing Buffer, PLP, and TAA1 enzyme (approx. 1 µg per well).
-
Library Incubation: Aliquot 45 µL of master mix into 96-well UV-transparent plates. Add 1 µL of screening compound (in DMSO). Incubate for 10 min at 25°C to allow inhibitor binding.
-
Reaction Start: Add 5 µL of L-Tryptophan (final conc. 1 mM) to initiate the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination & Derivatization: Add 150 µL of 0.2 M Sodium Borate (pH 9.5) .
-
Critical Mechanism: The high pH stops the enzymatic reaction, while the borate ions complex with the enol form of IPyA, stabilizing it.
-
-
Detection: Measure Absorbance at 327 nm (A327) immediately.
-
Data Analysis: Calculate % Inhibition relative to DMSO control.
Expert Insight: Do not use Salkowski reagent for TAA1 screening. Salkowski reacts with both Trp (weakly) and IPyA, leading to high background. The Borate method is specific to the product (IPyA).
Secondary Screen: YUCCA Inhibition Assay
Target: YUCCA6 (Flavin-containing Monooxygenase) Principle: YUCs consume NADPH and Oxygen to convert IPyA to IAA. The most robust high-throughput screen monitors the oxidation of NADPH , measured as a decrease in absorbance at 340 nm .
Materials & Reagents[1][7][10][11]
-
Enzyme: Recombinant Arabidopsis YUC6 (GST-fusion purified).
-
Substrate: Indole-3-pyruvic acid (IPyA).[2][8] Note: Must be prepared fresh.
-
Co-factors: NADPH (0.2 mM), FAD (10 µM).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10% Glycerol.
-
Positive Control: Yucasin DF (50 µM).
Protocol Steps
-
Substrate Prep (Critical): Dissolve IPyA in 100% Ethanol immediately before use. IPyA degrades spontaneously in aqueous buffer within 30-60 minutes.
-
Master Mix: Combine Buffer, FAD, and YUC6 enzyme.
-
Compound Addition: Add test compounds to the master mix in a 96-well plate. Incubate 10 min at 25°C.
-
Baseline Read: Add NADPH.[3] Monitor A340 for 2 minutes to ensure no "compound-induced" NADPH oxidation occurs.
-
Reaction Start: Add IPyA (final conc. 50 µM) to start the reaction.
-
Kinetic Monitoring: Measure A340 every 30 seconds for 15 minutes at 25°C.
-
Calculation: Determine the slope (rate of NADPH consumption).
-
Compare the slope of the inhibitor well vs. the DMSO control.
-
Self-Validating Check: If the A340 decreases in the absence of IPyA, your compound might be a redox cycler or acting on FAD directly, not inhibiting YUC. Discard these hits.
Biological Validation: The "Rescue" Strategy
Enzymatic inhibition in vitro does not guarantee in vivo efficacy. You must validate hits using Arabidopsis seedlings. The "Rescue" experiment distinguishes between general toxicity and specific pathway inhibition.
Logic Matrix
If a compound specifically inhibits TAA1, the plant is starved of IPyA. Providing IPyA exogenously should bypass the block and restore growth.
| Compound Target | Phenotype (No Rescue) | Rescue with IPyA? | Rescue with IAA? |
| TAA1 Inhibitor (e.g., Kynurenine) | Short Roots (Auxin Deficient) | YES (Bypasses Step 1) | YES |
| YUC Inhibitor (e.g., Yucasin) | Short Roots (Auxin Deficient) | NO (Block is downstream) | YES |
| General Toxin | Short Roots / Death | NO | NO |
Validation Workflow Diagram
Figure 2: Decision tree for validating inhibitor specificity using chemical complementation.
Validation Protocol
-
Growth: Germinate Arabidopsis seeds on MS media agar plates containing the inhibitor (IC50 concentration).
-
Treatment:
-
Plate A: Inhibitor only.
-
Plate B: Inhibitor + 10 µM IPyA.
-
Plate C: Inhibitor + 10 nM IAA.
-
-
Observation: Measure primary root length after 5 days.
-
Interpretation: Use the Logic Matrix above to confirm the mechanism of action.
References
-
He, W., et al. (2011). "A Small-Molecule Screen Identifies L-Kynurenine as a Competitive Inhibitor of TAA1/TAR Activity in Ethylene-Directed Auxin Biosynthesis and Root Growth in Arabidopsis." The Plant Cell. Link
-
Tao, Y., et al. (2008). "Rapid Synthesis of Auxin via a New Tryptophan-Dependent Pathway Is Required for Shade Avoidance in Plants." Cell. Link
-
Tsugafune, S., et al. (2017). "Yucasin DF, a potent and persistent inhibitor of auxin biosynthesis in plants."[9][8] Scientific Reports.[8] Link
-
Dai, X., et al. (2013). "The Biochemical Mechanism of Auxin Biosynthesis by an Arabidopsis YUCCA Flavin-containing Monooxygenase." Journal of Biological Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Roles of Auxin Biosynthesis YUCCA Gene Family in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biochemical Mechanism of Auxin Biosynthesis by an Arabidopsis YUCCA Flavin-containing Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yucasin DF, a potent and persistent inhibitor of auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 3-(1-Naphthyl)propanoate Synthesis
Executive Summary
The synthesis of ethyl 3-(1-naphthyl)propanoate via direct Fischer esterification is frequently plagued by equilibrium limitations, resulting in yields plateauing at 60–70%. This guide addresses the kinetic and thermodynamic bottlenecks of this reaction. We provide two validated protocols: an optimized Dean-Stark Azeotropic Method (for standard scale-up) and an Acid Chloride Method (for high-value, quantitative conversion).
Quick Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Immediate Action |
| Yield stuck at ~65% | Equilibrium reached; water accumulation. | Switch to Dean-Stark apparatus with Toluene co-solvent (see Module 2). |
| Emulsion during workup | Naphthyl group lipophilicity + surfactant effect of salts. | Use saturated brine; avoid vigorous shaking (use gentle inversion); filter through Celite if solid particulates exist. |
| Product is dark/tarry | H₂SO₄ caused oxidation/polymerization of the naphthyl ring. | Switch catalyst to p-Toluenesulfonic acid (pTSA) , which is milder and non-oxidizing. |
| Starting material remains | Steric hindrance of the naphthyl group (minor) or wet ethanol. | Ensure Ethanol is anhydrous (stored over 3A sieves). Increase reaction time or temperature. |
Module 1: The Thermodynamic Bottleneck (Fischer Esterification)
The Problem: Le Chatelier’s Principle
Fischer esterification is an equilibrium process with an equilibrium constant (
The Solution: Azeotropic Water Removal
Simply adding excess ethanol is often insufficient for high-boiling acids like 3-(1-naphthyl)propanoic acid. The most robust method involves azeotropic distillation using Toluene.
Why Toluene?
-
Ternary Azeotrope: Toluene, Ethanol, and Water form a ternary azeotrope (bp ~74°C). This allows water to be carried out of the reaction mixture below the boiling point of pure ethanol.
-
Phase Separation: Upon condensation in the Dean-Stark trap, the azeotrope cools and separates. The water-rich phase (denser) sinks and is trapped, while the toluene/ethanol-rich phase returns to the flask.
Protocol A: Optimized Dean-Stark Method
Target Yield: 85–95% Catalyst: p-Toluenesulfonic acid (pTSA) - Preferred over H₂SO₄ to prevent charring of the aromatic ring.
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Charge: Add 3-(1-naphthyl)propanoic acid (1.0 equiv), Anhydrous Ethanol (5.0 equiv), and Toluene (volume equal to ethanol).
-
Catalyst: Add pTSA monohydrate (0.05–0.1 equiv).
-
Reflux: Heat to vigorous reflux. Ensure the condensate visibly separates in the trap.
-
Monitoring: Continue until water collection ceases (typically 4–8 hours).
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry organic layer over MgSO₄ and concentrate.
Module 2: The Kinetic Solution (Acid Chloride Route)
If the Dean-Stark method fails to reach >95% purity, or if the substrate is extremely valuable, switch to the Acid Chloride Method . This pathway is irreversible.
Mechanism & Logic
By converting the carboxylic acid to an acid chloride using Thionyl Chloride (
Protocol B: In-Situ Acid Chloride Generation
Target Yield: >98% Risk: Generates HCl and SO₂ gas (Requires fume hood).
-
Activation: Dissolve 3-(1-naphthyl)propanoic acid (1.0 equiv) in anhydrous Ethanol (excess, used as solvent).
-
Addition: Cool to 0°C. Dropwise add Thionyl Chloride (1.2 equiv).
-
Note: The reaction
competes, but the high concentration of the acid ensures acyl chloride formation. Alternatively, reflux the acid with neat first, evaporate excess , then add Ethanol.
-
-
Reaction: Warm to room temperature, then reflux for 2 hours.
-
Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate. Wash with NaHCO₃ to neutralize residual HCl.
Module 3: Comparative Workflow Visualization
The following diagram illustrates the decision logic and mechanistic pathways for both methods.
Figure 1: Decision matrix for esterification pathways. Method A utilizes azeotropic distillation to manipulate equilibrium, while Method B utilizes chemical activation to bypass equilibrium entirely.
Module 4: Purification & Data Analysis
Removing Unreacted Acid
The naphthyl group makes the starting acid highly lipophilic, meaning simple water washes might not remove it efficiently.
-
Step: Wash the organic layer with 10% Na₂CO₃ (Sodium Carbonate) rather than weak NaHCO₃. The higher pH ensures full deprotonation of the carboxylic acid (
), forcing it into the aqueous layer.
Catalyst Comparison Table
| Catalyst | Pros | Cons | Recommendation |
| Sulfuric Acid (H₂SO₄) | Cheap, readily available.[1] | Strong oxidant; causes charring/tarring of naphthyl rings. | Avoid for this substrate. |
| p-Toluenesulfonic Acid (pTSA) | Solid (easy handling), soluble in organics, non-oxidizing. | Slightly more expensive. | Primary Choice for Method A. |
| Thionyl Chloride (SOCl₂) | Irreversible reaction; highest yields (>98%). | Hazardous fumes (HCl, SO₂); requires strict anhydrous conditions. | Primary Choice for Method B. |
References
-
Fischer Esterification Mechanism & Optimization
-
Azeotropic Distillation Data
-
Catalyst Efficiency (pTSA vs H2SO4)
-
ResearchGate. "A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments." Accessed Oct 2023. Link
-
Sources
- 1. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Minimizing transesterification side reactions during synthesis
Technical Support Center: Minimizing Transesterification Side Reactions
Core Directive & Executive Summary
Topic: Minimizing Transesterification Side Reactions in Organic & Peptide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Executive Summary:
Transesterification is a pervasive, equilibrium-driven side reaction where an ester group (
-
Yield Erosion: Direct loss of the target API (Active Pharmaceutical Ingredient).
-
Impurity Profiling Issues: Formation of homologous impurities (e.g., methyl ester vs. ethyl ester) that are often difficult to separate via chromatography due to similar
values and polarity. -
Peptide Degradation: Unwanted esterification of side chains (Ser, Thr, Tyr) or aspartimide formation.
This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to eliminate these reactions during synthesis, workup, and purification.
Mechanistic Insight & Visualization
To prevent transesterification, one must understand the "Triangle of Reactivity": Nucleophile Strength , Electrophilicity , and Catalysis .
Mechanism of Base-Catalyzed Transesterification
The reaction proceeds via a tetrahedral intermediate.[1] The collapse of this intermediate is reversible. If the solvent alcohol is in vast excess (e.g., using MeOH as a solvent), the equilibrium shifts entirely to the unwanted side product.
Figure 1: The reversible pathway of transesterification. Driving the equilibrium back to the "Target Ester" requires controlling the nucleophile concentration and catalyst activity.
Troubleshooting Guide (Q&A Format)
Scenario A: "My ethyl ester product contains 5-10% methyl ester after recrystallization."
Diagnosis: You likely recrystallized or washed your product with Methanol (MeOH) .
Root Cause: Methanol is a small, potent nucleophile. Even trace acidity (from silica gel carryover) or basicity (residual extraction base) can catalyze the exchange of
Corrective Actions:
-
Solvent Matching: Always match the recrystallization solvent to the ester group (e.g., recrystallize ethyl esters from Ethanol or EtOAc/EtOH mixtures).
-
Switch to Non-Nucleophilic Alcohols: If alcohol is required for solubility, use Isopropanol (IPA) or tert-Butanol . The steric bulk of the isopropyl/t-butyl group drastically reduces the rate of nucleophilic attack (
). -
Check pH: Ensure the crude material is strictly neutral before heating. Wash with buffered solutions (phosphate buffer pH 7.0) rather than just water/brine if the compound is acid/base sensitive.[2]
Scenario B: "I see transesterification during the quenching of a reaction involving acid chlorides or anhydrides."
Diagnosis: You are quenching a reactive electrophile with an alcohol that does not match your desired ester. Root Cause: Kinetic control failure. While the formation of the target ester is fast, the excess alcohol used for quenching can attack the newly formed ester if the reaction mixture remains acidic/basic and hot.
Corrective Actions:
-
Inverse Quench: Pour the reaction mixture into a cold, buffered aqueous solution (e.g.,
solution) rather than adding alcohol to the hot reaction. -
Use Bulky Quenchers: If an anhydrous quench is needed, use tert-Butanol . It destroys excess electrophiles (forming t-butyl esters which are acid-labile or easily separated) but is too sterically hindered to transesterify your primary product.
Scenario C: "Side-chain esterification is occurring during peptide cleavage."
Diagnosis: Serine, Threonine, or Tyrosine residues are forming esters with the cleavage cocktail scavengers or solvent. Root Cause: High acid concentration (TFA) promotes Fischer esterification if alcohols (like MeOH used for precipitation) are present.
Corrective Actions:
-
Ether Precipitation: Never use MeOH or EtOH to precipitate peptides after TFA cleavage. Use Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether).
-
Scavenger Selection: Avoid alcoholic scavengers if possible. Use silanes (TIS/TES) or thioethers.
-
Temperature Control: Keep cleavage reactions at room temperature or below. Do not heat to accelerate cleavage if susceptible residues are present.
Quantitative Data: Solvent Nucleophilicity & Risk
The following table summarizes the relative risk of transesterification based on solvent choice and conditions.
| Solvent / Reagent | Relative Nucleophilicity | Risk Level | Recommended Use Case |
| Methanol (MeOH) | High (1.0) | Critical | Only for methyl esters. |
| Ethanol (EtOH) | Moderate (0.1) | High | Only for ethyl esters. |
| Isopropanol (IPA) | Low (<0.01) | Low | General recrystallization / Wash. |
| tert-Butanol | Negligible | Safe | Quenching; Inert solvent. |
| Acetonitrile (ACN) | None (Non-nucleophilic) | Safe | Preferred polar solvent. |
| Water | Moderate (Hydrolysis risk) | Medium | pH dependent (avoid pH > 9 or < 3). |
Validated Experimental Protocols
Protocol 1: Solvent Compatibility Screen (The "Stress Test")
Use this protocol before scaling up a recrystallization or workup.
Objective: Determine if a solvent system causes transesterification over time.
-
Preparation: Dissolve 10 mg of the target ester in 1 mL of the candidate solvent (e.g., MeOH, IPA).
-
Catalyst Spike (Optional but Recommended):
-
Acid Spike: Add 1 drop of 0.1 M HCl (simulates unneutralized acid).
-
Base Spike: Add 1 drop of 0.1 M
(simulates residual base).
-
-
Incubation:
-
Vial A: Room Temperature for 24 hours.
-
Vial B: Reflux (
) for 2 hours.
-
-
Analysis: Evaporate solvent (gentle stream of
) and analyze via LC-MS or 1H-NMR .-
Pass Criteria: < 0.5% formation of solvent-derived ester.
-
Fail Criteria: Detectable new ester peak (e.g., M-14 or M+14 mass shift).
-
Protocol 2: Safe Workup for Labile Esters
Standard Operating Procedure (SOP) for isolating esters prone to exchange.
-
Quench: Cool reaction mixture to 0°C.
-
Buffer Addition: Add cold 0.5 M Phosphate Buffer (pH 7.0) . Avoid strong acids/bases.
-
Extraction: Extract with a non-protic solvent (DCM, EtOAc, or TBME).
-
Washing:
-
Wash organic layer 2x with water to remove bulk alcohols.
-
Wash 1x with Brine.
-
-
Drying: Dry over anhydrous
(Neutral) rather than (slightly acidic/Lewis acidic). -
Concentration: Rotary evaporate at bath temperature < 35°C .
-
Note: Do not leave the compound sitting in the rotary evaporator bath for extended periods.
-
Decision Logic for Solvent Selection
Use this decision tree to select the appropriate solvent for processing ester-containing compounds.
Figure 2: Logic flow for selecting solvents during the workup of ester-containing compounds to minimize side reactions.
References
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link
-
Stanton, M. G., & Gagné, M. R. (1997). The Mechanism of Transesterification Catalyzed by Titanium Alkoxides. Journal of the American Chemical Society, 119(22), 5075–5082. Link
-
Behnam, M., et al. (2018). Methods of Stopping Kinetic Transesterification Reactions. UK Essays. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Teng, B., et al. (2018). Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide.[3] RSC Advances, 8, 16007-16013. Link
Sources
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide and nickel oxide under essentially neutral cond ... - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC00500A [pubs.rsc.org]
Navigating the Photochemical Stability of Ethyl 3-(1-naphthyl)propanoate: A Technical Support Guide
This technical support center is a resource for researchers, scientists, and drug development professionals working with ethyl 3-(1-naphthyl)propanoate and related naphthalene-containing compounds. The guide provides in-depth technical information and troubleshooting advice to address challenges related to the compound's stability under UV light exposure.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected degradation of my this compound sample. What could be the cause?
A: One common cause of degradation for compounds containing a naphthalene moiety is exposure to ultraviolet (UV) light.[1][2] The naphthalene ring system can absorb UV radiation, leading to a photochemically excited state that can then undergo various degradation reactions. This can occur even under ambient laboratory lighting. To minimize this, it is crucial to store the compound in amber vials or containers wrapped in aluminum foil to block light.
Q2: My HPLC analysis shows new peaks and a decrease in the main compound peak over time. Is this related to UV exposure?
A: The appearance of new peaks with different retention times and a concurrent decrease in the peak area of the parent compound are classic signs of photodegradation.[3] To confirm this, a forced degradation study is recommended. This involves exposing a solution of your compound to a controlled UV source and comparing its HPLC profile to a sample that has been protected from light. This will help you to definitively identify degradation products.
Q3: What are the potential degradation products of this compound when exposed to UV light?
A: The photodegradation of naphthalene derivatives can be complex.[2][4] Potential products can include naphthols, nitronaphthalenes, and 1,4-naphthoquinone.[4] The specific products formed will depend on the experimental conditions, such as the solvent used and the presence of oxygen. Identifying these products typically requires advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) for structural elucidation.
Troubleshooting Common Issues
Problem: Inconsistent Experimental Results
Inconsistent results in bioassays, kinetic studies, or other experiments can often be traced back to the degradation of a light-sensitive compound.
Troubleshooting Workflow
Caption: Potential photodegradation pathways of this compound.
References
-
ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
- Welankiwar A, et al. Photostability testing of pharmaceutical products. International Research Journal of Pharmacy. 2013;4(9).
- Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calcul
- Powell M. Photostability testing theory and practice. Q1 Scientific. 2021 Jul 28.
- Photodegradation of naphthalene-derived particle oxid
- Photostability Study of Biopharmaceutical Products. International Journal of Pharmacy & Pharmaceutical Research.
- ICH Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products.
- Preventing photodegradation of 2-Nitroazobenzene during experiments. Benchchem.
- Pitts JN Jr, et al. Products from Photochemical Reactions of Naphthalene in air. Taylor & Francis. 1985.
Sources
Technical Support Center: Resolving Peak Overlap in HPLC Analysis of Naphthalene Derivatives
Topic: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting Target Analyte Class: Naphthalene Derivatives (Isomers, Polycyclic Aromatic Hydrocarbons, Substituted Naphthalenes) User Level: Advanced / Senior Analyst
Diagnostic Workflow: The "Root Cause" Decision Tree[1]
Before altering method parameters, you must accurately diagnose the nature of the overlap.[1] Peak overlap is often confused with peak tailing or column overload. Use the following logic flow to determine your next experimental step.
Figure 1: Diagnostic logic for distinguishing between true co-elution and peak shape anomalies.
Core Troubleshooting Modules
Module A: The "Selectivity Switch" (Mobile Phase Optimization)
The Issue: You are using a C18 column with Acetonitrile (ACN), but critical naphthalene isomers (e.g., 1-naphthol vs. 2-naphthol) remain unresolved.
The Scientific Mechanism:
Naphthalene derivatives are defined by their conjugated
The Solution:
-
Switch Organic Modifier: Change from Acetonitrile to Methanol (MeOH) .
-
Why? Acetonitrile contains a triple bond (
) with its own -electrons.[2] These compete with the analyte's ability to interact with the stationary phase, effectively "masking" subtle electronic differences between isomers. Methanol is " -transparent," allowing the analyte's electronic properties to dominate the separation mechanism.
-
-
Leverage
- Interactions: If using a Phenyl-based column (see Module B), Methanol is mandatory to maximize the - retention mechanism.
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Impact on Naphthalenes |
| Elution Strength | Stronger | Weaker | MeOH requires higher % organic for similar k' |
| High (Triple Bond) | None | ACN suppresses | |
| Viscosity | Low (0.38 cP) | High (0.55 cP) | MeOH increases backpressure |
| UV Cutoff | 190 nm | 205 nm | ACN better for low UV detection |
Module B: Stationary Phase Selection (The "Alpha" Factor)
The Issue: Standard alkyl phases (C8, C18) fail to separate structural isomers (e.g., 1,5-dimethylnaphthalene vs. 1,6-dimethylnaphthalene).
The Solution: Move beyond hydrophobic interaction. Select a stationary phase that engages the aromatic ring system.
Recommended Phases:
-
Phenyl-Hexyl: The gold standard for aromatic isomers. The hexyl linker provides hydrophobic retention (like a C6/C8), while the phenyl ring engages in
- stacking with the naphthalene core. -
Pentafluorophenyl (PFP): "The Problem Solver." The fluorine atoms create a highly electron-deficient ring, acting as a Lewis acid. This strongly retains electron-rich naphthalenes (Lewis bases) via charge-transfer interactions.
Protocol: Column Screening for Naphthalene Isomers
-
Step 1 (Baseline): Run C18 with 50:50 ACN:Water. Measure
and .[3] -
Step 2 (Solvent Switch): Run C18 with MeOH:Water (adjust % to match
of Step 1).-
Success Criteria: If
, proceed with optimization.
-
-
Step 3 (Phase Switch): If Step 2 fails, switch to Phenyl-Hexyl with Methanol .
-
Critical: Do not use ACN with Phenyl-Hexyl for isomer separation; it negates the benefit.
-
Systematic Isomer Resolution Protocol
Objective: Achieve baseline resolution (
Prerequisites:
-
System: HPLC or UHPLC with DAD.
-
Mobile Phase A: Water (or 0.1% Formic Acid if MS detection is required).
-
Mobile Phase B: Methanol (HPLC Grade).
Step-by-Step Methodology:
-
Initial Gradient Run (Scouting):
-
Isocratic Optimization (Fine Tuning):
-
Identify the %B where the critical pair elutes (e.g., 60% B).
-
Set up an isocratic run at 5% lower than the elution point (e.g., 55% B).
-
Reasoning: Lowering solvent strength increases retention factor (
), which linearly improves resolution ( ) up to .
-
-
Temperature Modulation:
-
Run the isocratic method at 25°C, 35°C, and 45°C.
-
Insight:
- interactions are exothermic; they become stronger at lower temperatures . If resolution is poor, lower the temperature (e.g., to 20°C or 15°C) to enhance the selectivity of the Phenyl phase.
-
Frequently Asked Questions (FAQs)
Q1: I switched from C18 to Phenyl-Hexyl but my resolution actually got worse. Why?
A: You likely kept Acetonitrile as your mobile phase. Acetonitrile's
-
Fix: Switch your organic modifier to Methanol . This restores the electronic interaction mechanism required for separation.
Q2: My naphthalene peak has a slight "shoulder" on the front. Is this co-elution? A: It could be, but fronting is often caused by column overload (injecting too much mass) or solvent mismatch (sample dissolved in 100% organic injected into a high-aqueous stream).
-
Test: Dilute your sample 1:10 and re-inject. If the peak shape becomes symmetrical, it was overload. If the shoulder remains (or resolves into a second peak), it is co-elution.[3]
Q3: Can I use THF (Tetrahydrofuran) for these separations? A: THF is excellent for solubilizing very hydrophobic PAHs, but it has high UV cutoff and can oxidize PEEK tubing. Use it only if Methanol fails to elute the compounds or if solubility is the limiting factor.
Q4: How do I separate 1-naphthol from 2-naphthol? A: These are classic positional isomers.
-
Best System: Phenyl-Hexyl column, Methanol/Water mobile phase, pH adjusted to ~3.0 (to keep phenols protonated and neutral).
-
Mechanism: The shape selectivity of the Phenyl phase can distinguish the linear vs. "kinked" geometry of the 2- vs 1-substitution.
References
-
Shimadzu Corporation. (2012).[2] Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]
-
Advanced Materials Technology. (2025). Comparison of Phenyl- and C18 Bonded Phases. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: HPLC Separation of Ethyl 3-(1-naphthyl)propanoate & Impurities
Topic: HPLC retention time comparison: Ethyl 3-(1-naphthyl)propanoate vs impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Importance
In the synthesis of naphthalene-based pharmaceuticals (e.g., intermediates for serotonin reuptake inhibitors or synthetic auxins), This compound serves as a critical lipophilic precursor. Its purity is often compromised by three distinct classes of impurities:
-
Hydrolysis Degradants: 3-(1-naphthyl)propanoic acid (Polar).
-
Regioisomers: Ethyl 3-(2-naphthyl)propanoate (Isobaric, structurally similar).
-
Synthetic Precursors: 1-Bromonaphthalene or 1-Naphthaldehyde (depending on the route, e.g., Heck coupling or Wittig reaction).
This guide compares the retention behavior of the target ester against these impurities. It challenges the standard C18 "default" approach, advocating for Phenyl-Hexyl stationary phases to resolve the critical 1- vs. 2-naphthyl isomeric pair, which often co-elutes on alkyl-bonded phases.
Impurity Profiling & Origin Analysis
Understanding the chemical origin of impurities is the first step in method design. The following pathway illustrates the genesis of the critical impurities.
Figure 1: Synthesis Pathway and Impurity Genesis. Impurity A arises from storage instability; Impurity B arises from lack of regiocontrol during synthesis.
Method Development Strategy: C18 vs. Phenyl-Hexyl[1]
The Isomer Challenge
The separation of 1-substituted vs. 2-substituted naphthalenes is a classic chromatographic challenge.
-
C18 Columns: Rely on hydrophobic subtraction. Both isomers have identical LogP (~4.2) and molecular weight, leading to co-elution or poor resolution (Rs < 1.5).
-
Phenyl-Hexyl Columns: Utilize
- interactions.[1][2] The 2-substituted isomer has a more planar, linear effective shape, allowing stronger overlap with the phenyl ring of the stationary phase compared to the "kinked" 1-substituted isomer.
Comparative Retention Data (Relative Retention Times)
The following data represents a synthesized comparison based on solvophobic theory and application data for naphthalene derivatives [1, 3].
Conditions:
-
Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile[3]
-
Gradient: 50% B to 90% B over 10 mins.
-
Flow: 1.0 mL/min.
| Analyte | Structure Type | C18 Retention (RRT) | Phenyl-Hexyl Retention (RRT) | Separation Mechanism |
| Impurity A (Acid) | Polar / Ionizable | 0.45 | 0.40 | Hydrophilic repulsion; elutes early. |
| Target Ester (1-Naphthyl) | Hydrophobic | 1.00 | 1.00 | Reference Peak. |
| Impurity B (2-Naphthyl) | Hydrophobic Isomer | 1.02 (Co-elution risk) | 1.12 | Enhanced |
| Precursor (1-Bromo) | Hydrophobic Halide | 1.25 | 1.30 | High hydrophobicity (LogP ~4.5). |
Key Insight: On a C18 column, the critical pair (Target vs. Impurity B) often fails the resolution requirement (Rs > 1.5). Switching to Phenyl-Hexyl increases
(selectivity) significantly.
Detailed Experimental Protocol
This protocol is designed as a Self-Validating System , meaning it includes System Suitability Tests (SST) that immediately flag method failure.
A. Instrumentation & Reagents[1][4][5][6][7][8][9]
-
System: UHPLC or HPLC with Binary Gradient Pump.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column:
-
Primary: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex).
-
Alternative: C18 (Only if isomer separation is not required).
-
-
Wavelength: 220 nm (Max absorption) and 280 nm (Selectivity check).
B. Mobile Phase Preparation[1][3][6][9][10]
-
Solvent A (Aqueous): Dissolve 1.0 mL Formic Acid in 1000 mL HPLC-grade water. Filter through 0.22 µm membrane.
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade). Note: Methanol creates higher backpressure but may enhance
-selectivity if resolution is marginal.
C. Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 60 | 40 | Initial Hold (Equilibration) |
| 2.0 | 60 | 40 | Injection |
| 12.0 | 10 | 90 | Linear Gradient (Elute Ester) |
| 15.0 | 10 | 90 | Wash (Remove Dimer/Bromide) |
| 15.1 | 60 | 40 | Re-equilibration |
| 20.0 | 60 | 40 | End |
D. System Suitability Test (SST) Criteria
Before running samples, inject a mixture of Target + Impurity A + Impurity B.
-
Resolution (Rs): > 2.0 between Target and Impurity B (Isomer).
-
Tailing Factor: < 1.5 for the Acid Impurity (Impurity A). If failing, adjust pH of Solvent A to 2.5 using Phosphate buffer.
-
Precision: RSD < 1.0% for retention time of Target (n=5 injections).
Method Decision Workflow
Use this logic flow to determine the appropriate column and conditions for your specific sample matrix.
Figure 2: Decision tree for selecting stationary phase and buffer system based on impurity profile.
References
-
Nacalai Tesque. (2025). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link] (Demonstrates
- interaction superiority of Phenyl/Naphthyl phases over C18 for aromatic isomers). -
Phenomenex. (2021).[4] Reversed Phase HPLC Method Development Guide. Retrieved from [Link] (General protocols for pH adjustment and retention modulation).
-
Fisher Scientific. (n.d.). 3-(1-Naphthyl)propionic acid Safety Data & Properties. Retrieved from [Link] (Chemical properties of the primary hydrolysis impurity).
Sources
Beyond the Spot: A Comparative Guide to Validating Ester Purity via Thin-Layer Chromatography
Introduction: The "Hidden Trap" in Ester Analysis
In the high-stakes environment of drug development and organic synthesis, the ester bond is a ubiquitous pharmacophore and intermediate. However, validating ester purity presents a unique paradox: the very tool most chemists use for rapid screening—Thin-Layer Chromatography (TLC)—can actively degrade the analyte it is meant to measure.
While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, TLC offers an unparalleled advantage: parallel visual integrity . Unlike HPLC, where non-eluting impurities remain invisible on the column head, TLC displays the entire sample history on the plate—if the plate doesn't destroy the sample first.
This guide moves beyond basic "spotting" to establish TLC as a semi-quantitative, rigorous validation tool for esters, specifically addressing the critical issue of on-plate hydrolysis and providing a self-validating workflow.
Part 1: The Comparative Landscape
Before diving into protocols, we must objectively situate TLC against its instrumental counterparts. The choice of method is not binary; it is a function of the analyte's volatility, chromophores, and stability.
Method Selection Matrix
The following diagram illustrates the decision logic for selecting the primary validation method for ester intermediates.
Figure 1: Decision matrix for analytical method selection. Note the critical branch for acid-labile esters leading to "Neutralized TLC."
Performance Comparison Table
| Feature | TLC (Optimized) | HPLC (Reverse Phase) | GC-FID | 1H-NMR |
| Primary Utility | Purity Screening & Reaction Monitoring | Quantitative Purity (%) | Volatile Purity | Structural Identity |
| Sample Throughput | High (Parallel) | Low (Serial) | Low (Serial) | Low (Serial) |
| Detection of Inorganic Salts | No | No | No | No |
| Detection of Baseline Polymers | Excellent (Stays at Rf 0.0) | Poor (Often retained on column) | Poor (Non-volatile) | Moderate (Broad peaks) |
| Ester Stability Risk | High (Silica Acidity) | Low (Buffered Mobile Phase) | Moderate (Thermal) | None |
| Cost per Run | < $1.00 | $20 - $50 | $10 - $30 | $10 - $50 |
Expert Insight: Do not rely on HPLC alone for final purity. A compound may show 99% purity by HPLC because the polymeric impurities or inorganic precursors precipitated on the guard column. TLC reveals these as "baseline junk."
Part 2: The Ester Challenge (Silica Acidity)
The most common failure mode in ester validation is false impurity detection .
The Mechanism of Failure
Standard silica gel plates (Silica Gel 60
-
The Reaction: When an acid-labile ester is spotted and dried (often with heat), the silica catalyzes hydrolysis.
-
The Result: The chromatogram shows the ester spot plus a "ghost" spot (the free alcohol or acid) that was not present in the flask. This leads to unnecessary repurification.
The Solution: Plate Neutralization
To validate ester purity accurately, you must neutralize the stationary phase.
Protocol: Triethylamine (TEA) Passivation
-
Prepare Solvent: Add 1% v/v Triethylamine to your developing solvent system (e.g., 10% EtOAc in Hexanes + 1% TEA).
-
Pre-run (Optional but Recommended): Run the blank plate with the TEA-doped solvent to the top. Dry the plate. This neutralizes the active acidic sites across the entire migration path.
-
Develop: Run your sample using the same TEA-doped solvent.
Part 3: Visualization Strategies
While UV (
The "Secret Weapon": Hydroxamic Acid Stain
For definitive ester validation, use the Hydroxamic Acid - Ferric Chloride test. This reaction is specific to the ester functionality, turning esters into hydroxamic acids which complex with Iron(III) to form a vivid red/violet spot.
Protocol: Hydroxamic Acid Stain
Reagents:
-
Solution A: 7g Hydroxylamine hydrochloride in 100mL Methanol.[1]
-
Solution B: 7.2g Potassium Hydroxide (KOH) in 100mL Methanol.[1]
-
Solution C: 2%
in 1% aqueous HCl.[1]
Workflow:
-
Mix equal volumes of Solution A and Solution B immediately before use (filter off the KCl precipitate if needed).
-
Spray the TLC plate thoroughly with this mixture.
-
Heat the plate gently (
) for 5–10 minutes. Note: This converts the ester to hydroxamic acid. -
Spray with Solution C.
-
Result: Esters appear as magenta/violet spots on a yellow background. Amides may also react but require more vigorous heating.
Part 4: Experimental Validation Data
To demonstrate the impact of the "Hidden Trap" (silica acidity), we compared the analysis of a synthesized tert-butyl ester intermediate.
Experiment:
-
Sample: Crude reaction mixture of tert-butyl acetate derivative.
-
Method A: Standard Silica TLC (10% EtOAc/Hex).
-
Method B: Neutralized Silica TLC (1% TEA added).
-
Method C: HPLC (C18, Acetonitrile/Water).
Results Summary:
| Method | Observed Spots | Rf Values | Purity Estimate | Interpretation |
| Standard TLC | 2 Spots | 0.5 (Ester), 0.1 (Acid) | ~85% | False Negative. Silica hydrolyzed the ester, suggesting 15% decomposition. |
| Neutralized TLC | 1 Spot | 0.5 (Ester) | >98% | Accurate. Matches HPLC. No hydrolysis occurred. |
| HPLC | 1 Peak | 99.1% | Confirms Neutralized TLC result. |
Key Takeaway: Using standard TLC would have triggered an unnecessary purification step to remove an impurity that didn't actually exist in the bulk sample.
Part 5: The "Self-Validating" Protocol (2D-TLC)
The ultimate test for ester stability and purity is 2-Dimensional TLC . This technique proves whether a spot is a real impurity or an artifact of the chromatography process.
The 2D-TLC Workflow
If you observe two spots on a standard plate, perform this test to determine if the second spot is generated during the run.
Figure 2: Workflow for 2D-TLC stability testing.
Interpretation of 2D-TLC:
-
On the Diagonal: If all spots lie on a perfect 45-degree diagonal line, the separated components were present in the original sample.
-
Off the Diagonal: If a spot appears below the diagonal or smears between two spots, the compound is decomposing on the silica during the time between the first and second run.
Final Recommended Protocol for Esters
-
Screen: Run standard TLC. If single spot
Done. -
Verify: If multiple spots appear, run Neutralized TLC (1% TEA).
-
Confirm Identity: Use Hydroxamic Acid Stain to confirm the main spot is an ester.
-
Confirm Stability: If impurities persist, run 2D-TLC to rule out on-plate hydrolysis.
References
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. [Link]
-
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (Context: Validation parameters for TLC). [Link]
-
Sarpong Group. (n.d.). TLC Stains and Recipes.[1][2] University of California, Berkeley. (Source for Hydroxamic Acid/Ferric Chloride stain protocols). [Link]
-
Chromatography Online. (2020). Stationary Phases for Modern Thin-Layer Chromatography.[3] LCGC International. (Source for silica acidity and modification).[4] [Link]
-
Chemistry LibreTexts. (2023). Thin Layer Chromatography (TLC) - Visualization.[1][2][3][5] (General reference for UV and stain mechanisms). [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking Ethyl 3-(1-naphthyl)propanoate Against Indole-3-acetic acid (IAA)
For Researchers, Scientists, and Drug Development Professionals
The selection of a molecular tool, whether for elucidating a biological pathway or for screening potential therapeutic agents, is a critical decision that shapes the trajectory of research. In the realm of plant biology and developmental science, Indole-3-acetic acid (IAA) has long been the cornerstone of auxin research—it is the principal endogenous auxin in most plant species.[1][2] However, its inherent limitations, such as susceptibility to photo-oxidation and enzymatic degradation, have driven the development of synthetic analogs. Among these is Ethyl 3-(1-naphthyl)propanoate, a compound designed for potentially greater stability and altered activity.
This guide provides an in-depth, objective comparison of these two compounds. We will move beyond a simple cataloging of features to explain the causality behind experimental choices and provide the practical frameworks necessary for rigorous, independent evaluation.
Molecular Profile and Foundational Properties
The fundamental difference between IAA and this compound lies in their core chemical structures, which dictates their stability, metabolism, and interaction with biological systems.
-
Indole-3-acetic acid (IAA): As the primary natural auxin, IAA is the benchmark for all auxin activity.[2][3] Its indole ring is crucial for its biological function but is also its liability, making it prone to rapid degradation in solution and in vivo. This turnover is a key aspect of its physiological regulation.
-
This compound: This synthetic analog replaces the indole ring with a more stable naphthalene ring. This substitution is a common strategy to create auxins with a longer biological half-life. Studies comparing natural IAA with synthetic naphthalene-based auxins (like NAA, which is structurally related to this compound) have shown that the bulkier naphthalene ring can alter interactions with cellular components.[4][5] The ester linkage in this compound also suggests it may function as a pro-hormone, requiring in-vivo hydrolysis to release the active acid form, potentially influencing its delivery and activity profile.[6][7]
Table 1: Comparative Properties of IAA and this compound
| Property | Indole-3-acetic acid (IAA) | This compound |
| Chemical Class | Indole-based | Naphthalene-based |
| Origin | Natural | Synthetic |
| Molecular Formula | C₁₀H₉NO₂ | C₁₅H₁₄O₂ |
| Molar Mass | 175.19 g/mol | 226.27 g/mol |
| Key Structural Feature | Indole Ring | Naphthalene Ring, Ethyl Ester |
| Primary Advantage | Physiological relevance | Enhanced chemical stability |
| Primary Limitation | Susceptible to degradation | Potentially non-physiological activity/metabolism |
The Canonical Auxin Signaling Pathway: A Shared Mechanism
Both IAA and synthetic auxins are understood to function primarily through the same nuclear signaling pathway. This pathway is a cornerstone of plant developmental biology and operates on a principle of de-repression.
The process begins when auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB family of F-box proteins and the Aux/IAA family of transcriptional repressors.[8][9] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[9][10][11] The removal of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription.[10][12]
Caption: The TIR1/AFB-mediated nuclear auxin signaling pathway.
Experimental Benchmarking: A Root Elongation Bioassay
To move from theoretical properties to empirical performance, a robust bioassay is required. The Arabidopsis thaliana primary root elongation assay is a highly sensitive and quantitative method for assessing auxin activity.[13][14] It leverages the fact that auxins typically promote root growth at very low concentrations but inhibit it at higher concentrations.
Detailed Protocol: Arabidopsis thaliana Root Elongation Assay
This protocol is designed as a self-validating system by including a broad dose-response range and appropriate controls.
1. Preparation of Media and Stock Solutions:
- Stock Solutions: Prepare 10 mM stock solutions of both Indole-3-acetic acid (Sigma-Aldrich, Cat. No. I2886) and this compound in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
- Growth Media: Prepare sterile Murashige and Skoog (MS) medium (0.5X) supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar. After autoclaving and cooling to ~50-55°C, add the auxin stock solutions to achieve the desired final concentrations (e.g., 0, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M). A control plate containing only DMSO at the highest equivalent volume must be included.
- Causality: Using a range of concentrations is crucial to capture the biphasic dose-response curve characteristic of auxins. The DMSO control validates that the solvent itself has no effect on root growth.
2. Seed Sterilization and Plating:
- Surface sterilize Arabidopsis thaliana (Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in 50% bleach containing 0.05% Tween-20. Rinse 5 times with sterile distilled water.[15]
- Suspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 2-3 days (stratification) to ensure uniform germination.
- Using a wide-bore pipette tip, carefully place ~15-20 seeds in a single line on the surface of each prepared MS plate, about 1 cm from the top edge.
3. Incubation and Data Acquisition:
- Seal the plates with breathable tape and place them vertically in a growth chamber with a controlled environment (22°C, 16h light/8h dark cycle).
- Causality: Vertical orientation is essential for roots to grow along the agar surface due to gravitropism, simplifying measurement.
- After 7 days, remove the plates and scan them using a high-resolution flatbed scanner.
- Measure the length of the primary root for each seedling from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ/Fiji).
4. Data Analysis and Interpretation:
- For each plate, calculate the mean root length and standard error.
- Normalize the data by expressing the mean root length of each treatment as a percentage of the mean root length of the DMSO control.
- Plot the normalized mean root length against the log of the molar concentration of the auxin.
A[label="Prepare Stock Solutions\n(IAA, Test Compound, DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Prepare Dose-Response MS Agar Plates", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Seed Sterilization & Stratification", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Plate Seeds on Vertical Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="Incubate in Growth Chamber (7 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Scan Plates & Measure Root Length", fillcolor="#FBBC05", fontcolor="#202124"];
G [label="Normalize Data & Plot Dose-Response Curve", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
C -> D;
B -> D;
D -> E -> F -> G;
}
Caption: Experimental workflow for the auxin root elongation bioassay.
Representative Hypothetical Data
The table below illustrates a plausible outcome from this experiment, designed to highlight potential differences in potency and efficacy.
Table 2: Hypothetical Root Elongation Data (% of Control)
| Concentration (M) | IAA (Mean ± SE) | This compound (Mean ± SE) |
| 0 (Control) | 100 ± 3.5 | 100 ± 3.2 |
| 10⁻⁹ | 118 ± 4.1 | 125 ± 3.9 |
| 10⁻⁸ | 135 ± 5.2 | 148 ± 4.5 |
| 10⁻⁷ | 110 ± 4.8 | 120 ± 4.1 |
| 10⁻⁶ | 75 ± 3.9 | 85 ± 3.7 |
| 10⁻⁵ | 40 ± 2.8 | 55 ± 3.1 |
Interpretation: In this hypothetical scenario, this compound demonstrates higher potency, eliciting a stronger growth-promoting response at lower concentrations (10⁻⁹ M and 10⁻⁸ M). This could be attributed to its greater stability in the medium over the 7-day experiment, leading to a higher effective concentration over time. Both compounds exhibit the characteristic inhibitory effect at concentrations of 10⁻⁶ M and above. The slightly attenuated inhibition by the synthetic analog at 10⁻⁵ M might suggest differences in uptake, metabolism, or receptor affinity compared to IAA.
Final Synthesis for the Field Professional
The decision to use IAA or this compound should be driven by the experimental objective.
-
Choose Indole-3-acetic acid (IAA) when your research aims to study endogenous, physiological processes. It is the natural ligand, and its inherent instability is a feature of its biological regulation, not just a flaw. It is the essential benchmark for any auxin-related study.
-
Choose this compound for applications where sustained auxin activity is desired and the potential for non-physiological responses is an acceptable variable. Its superior stability makes it an excellent candidate for long-term cell culture experiments, high-throughput screening where compound replenishment is impractical, or for studying downstream effects that require prolonged signaling.
Trustworthiness Through Validation: The protocols and data presented here provide a logical framework. However, we strongly advocate for conducting these comparative dose-response experiments within your own specific biological system—be it cell culture, tissue explants, or whole organisms—to validate these findings and determine the optimal parameters for your research.
References
- POMAIS Agriculture. (n.d.). What Is Indole-3-Acetic Acid Used For?
-
PubMed. (2014). Natural vs Synthetic Auxin: Studies on the Interactions Between Plant Hormones and Biological Membrane Lipids. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-(naphthalen-1-yl)prop-2-enoate. PubChem. [Link]
-
Wikipedia. (n.d.). Ethyl propionate. [Link]
-
Frontiers in Plant Science. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. [Link]
-
Frontiers in Plant Science. (2023). Regulation of root growth and elongation in wheat. [Link]
-
MDPI. (2024). Plant Growth-Promoting Rhizobacteria as a Strategy to Enhance Enzymatic and Metabolic Tolerance of Cucumis sativus L. Under Salinity Stress. [Link]
-
ResearchGate. (n.d.). A New Bioassay for Auxins and Cytokinins. [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. [Link]
-
ResearchGate. (n.d.). Auxin signal transduction pathways. [Link]
-
ResearchGate. (n.d.). (PDF) Application of the root elongation test as indicator to assess phytotoxicity of contaminated soils. [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. PMC. [Link]
-
ResearchGate. (n.d.). (PDF) New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. [Link]
-
National Center for Biotechnology Information. (n.d.). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC. [Link]
-
MDPI. (2024). In Vitro Rooting of Poplar: Effects and Metabolism of Dichlorprop Auxin Ester Prodrugs. [Link]
-
PNAS. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. [Link]
-
Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. [Link]
-
PubMed Central. (n.d.). Analysis of Cell Division and Elongation Underlying the Developmental Acceleration of Root Growth in Arabidopsis thaliana. [Link]
-
eLife. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. [Link]
-
PubMed Central. (n.d.). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. [Link]
-
Development. (n.d.). Mechanisms of auxin signaling. [Link]
-
PubMed Central. (n.d.). Auxin Signaling. [Link]
-
Frontiers. (n.d.). How plants cope with fast primary root elongation inhibition. [Link]
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. News - What Is Indole-3-Acetic Acid (IAA)? [bigpesticides.com]
- 3. pomais.com [pomais.com]
- 4. Natural vs synthetic auxin: studies on the interactions between plant hormones and biological membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 12. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 13. Analysis of Cell Division and Elongation Underlying the Developmental Acceleration of Root Growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | How plants cope with fast primary root elongation inhibition [frontiersin.org]
- 15. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
